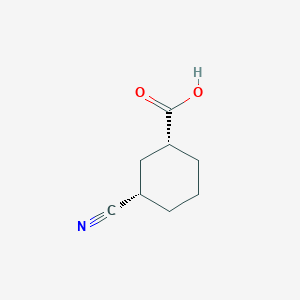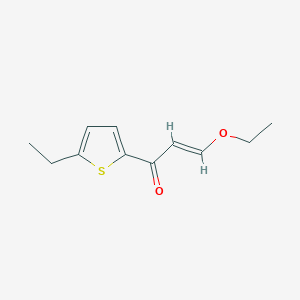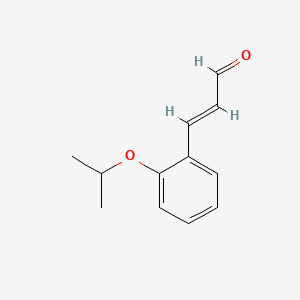
3-(2-Isopropoxyphenyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isopropoxyphenyl)acrylaldehyde is an organic compound characterized by the presence of an acrylaldehyde group attached to a 2-isopropoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isopropoxyphenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropoxybenzaldehyde and an appropriate acrylating agent.
Reaction Conditions: A common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the acrylaldehyde group.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield alcohols or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: 3-(2-Isopropoxyphenyl)acrylaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of potential pharmaceutical agents. Its structural features allow for the exploration of new drug candidates with various biological activities.
Industry: The compound’s versatility in chemical reactions makes it useful in the production of fine chemicals and specialty materials. It can be employed in the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism by which 3-(2-Isopropoxyphenyl)acrylaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the aldehyde group is reduced to an alcohol via the addition of hydrogen atoms.
Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound are primarily determined by the functional groups present in the molecule. The aldehyde group is a key reactive site, participating in various chemical transformations.
相似化合物的比较
3-(2-Methoxyphenyl)acrylaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(2-Ethoxyphenyl)acrylaldehyde: Contains an ethoxy group in place of the isopropoxy group.
3-(2-Propoxyphenyl)acrylaldehyde: Features a propoxy group instead of an isopropoxy group.
Uniqueness: 3-(2-Isopropoxyphenyl)acrylaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its analogs.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
(E)-3-(2-propan-2-yloxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12-8-4-3-6-11(12)7-5-9-13/h3-10H,1-2H3/b7-5+ |
InChI 键 |
ZKYQVSMYAHVTHV-FNORWQNLSA-N |
手性 SMILES |
CC(C)OC1=CC=CC=C1/C=C/C=O |
规范 SMILES |
CC(C)OC1=CC=CC=C1C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)

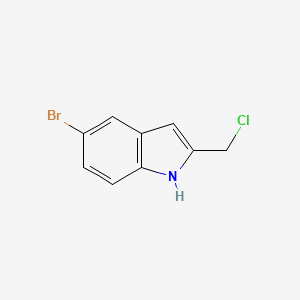
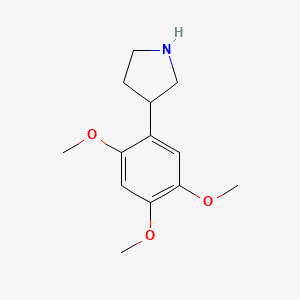
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
